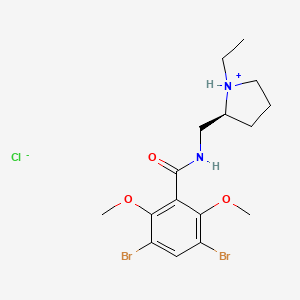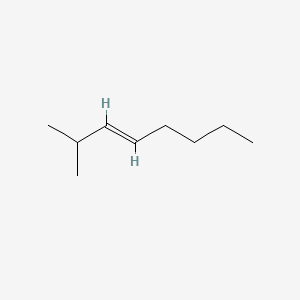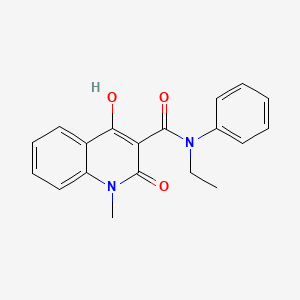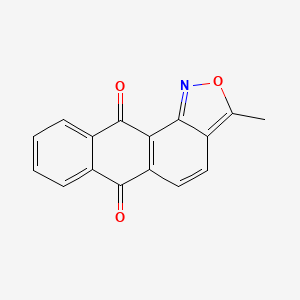
3-Methylanthra(1,2-c)isoxazole-6,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylanthra(1,2-c)isoxazole-6,11-dione is a chemical compound known for its unique structure and properties. It is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an isoxazole ring fused with an anthraquinone backbone, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylanthra(1,2-c)isoxazole-6,11-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of simple organic amines as organocatalysts in a green reaction medium like water. This method is known for its efficiency and environmental friendliness .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the process is economically viable and environmentally sustainable.
化学反応の分析
Types of Reactions
3-Methylanthra(1,2-c)isoxazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reductive ring-cleavage reactions can convert it into other useful compounds.
Substitution: Various substitution reactions can modify its structure to yield new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and simple organic amines are often used in reductive reactions.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
1-Amino-2-acetylanthraquinone: A major product formed through reductive ring-cleavage.
Hydroxyl-substituted derivatives: Formed through oxidation reactions.
科学的研究の応用
3-Methylanthra(1,2-c)isoxazole-6,11-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methylanthra(1,2-c)isoxazole-6,11-dione involves its interaction with specific molecular targets and pathways. For example, in reductive ring-cleavage reactions, the compound interacts with hydrazine hydrate and copper catalysts to form 1-amino-2-acetylanthraquinone. The reaction mechanism includes the cleavage of the isoxazole ring and subsequent formation of new bonds .
類似化合物との比較
Similar Compounds
Anthraquinone: The parent compound with a simpler structure.
1-Amino-2-acetylanthraquinone: A derivative formed through reductive reactions.
Hydroxyl-substituted anthraquinones: Formed through oxidation reactions.
Uniqueness
3-Methylanthra(1,2-c)isoxazole-6,11-dione is unique due to its fused isoxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
58369-03-2 |
|---|---|
分子式 |
C16H9NO3 |
分子量 |
263.25 g/mol |
IUPAC名 |
3-methylnaphtho[2,3-g][2,1]benzoxazole-6,11-dione |
InChI |
InChI=1S/C16H9NO3/c1-8-9-6-7-12-13(14(9)17-20-8)16(19)11-5-3-2-4-10(11)15(12)18/h2-7H,1H3 |
InChIキー |
IGPNWOMDIBWEAT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C(C2=NO1)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


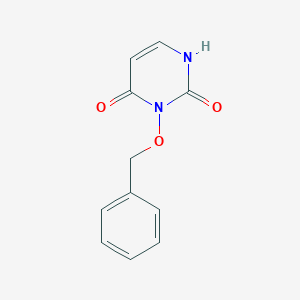
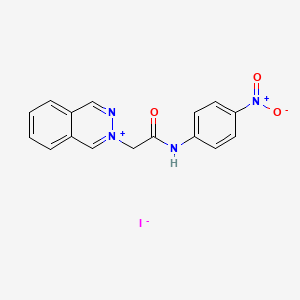
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
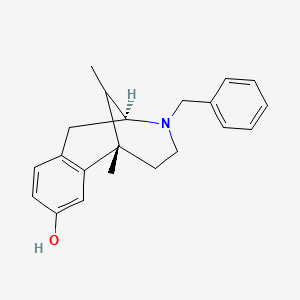
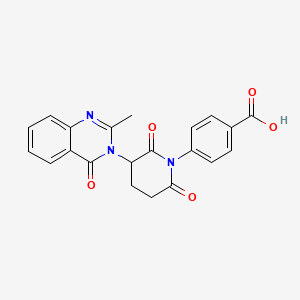
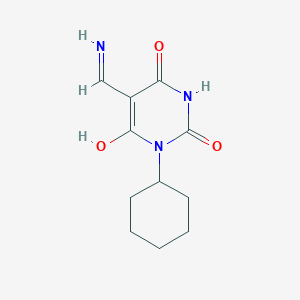
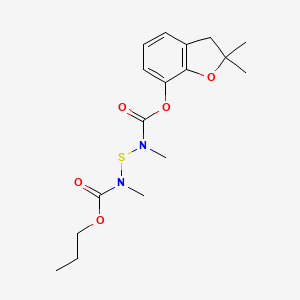
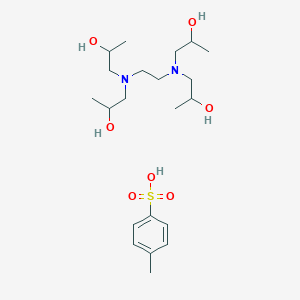

![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
